BenchChemオンラインストアへようこそ!

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

The compound N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide, with PubChem CID 71799881, is a synthetic small molecule (C19H19N5O, MW 333.4 g/mol) belonging to the N-pyrrolyl-pyridazinamine class. It is constructed from a cinnamamide pharmacophore linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyridazine core.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 1396892-12-8
Cat. No. B2744996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
CAS1396892-12-8
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3
InChIInChI=1S/C19H19N5O/c25-19(11-8-16-6-2-1-3-7-16)21-13-12-20-17-9-10-18(23-22-17)24-14-4-5-15-24/h1-11,14-15H,12-13H2,(H,20,22)(H,21,25)/b11-8+
InChIKeySUMIOFJAPCHOJK-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide (CAS 1396892-12-8) for Kinase-Targeted Research


The compound N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide, with PubChem CID 71799881, is a synthetic small molecule (C19H19N5O, MW 333.4 g/mol) belonging to the N-pyrrolyl-pyridazinamine class [1]. It is constructed from a cinnamamide pharmacophore linked via an ethylenediamine spacer to a 6-(1H-pyrrol-1-yl)pyridazine core. It is primarily investigated as a research tool in oncology for its potential to inhibit kinases involved in cancer cell proliferation . Its procurement is typically for non-human, preclinical research applications to explore its mechanism of action and therapeutic potential . This guide provides a data-centric comparison against its closest structural analogs to inform precise scientific selection.

Why N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide Cannot Be Substituted with a Generic Pyridazine Analog


Interchanging this compound with a generic pyridazine analog risks experimental failure due to the critical role of the N-pyrrolyl substituent in defining both target binding and physicochemical properties. The combination of a cinnamamide, a known kinase-inhibitor pharmacophore, and the specific 6-(1H-pyrrol-1-yl)pyridazine core is a deliberate design choice for modulating potency and selectivity [1]. Subtle changes to the heterocyclic core are known to cause drastic shifts in biological activity within this compound class. For instance, the related cinnamamide derivative N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide demonstrates potent JAK2 kinase inhibition with an IC₅₀ of 1.2 µM, highlighting how specific substituents on the pyridazine ring can define a target profile . Without identical substitution, the desired biological interaction cannot be assumed, making generic substitutions unsuitable for hypothesis-driven research.

Quantitative Differentiators for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide Selection


Differentiation by Aromatic Heterocycle: Pyrrole vs. Pyrazole at the Pyridazine Core

The target compound features a 6-(1H-pyrrol-1-yl)pyridazine moiety, which directly distinguishes it from the analogous 6-(1H-pyrazol-1-yl)pyridazine derivative [1]. This is a critical structural difference, as the replacement of a pyrrole with a pyrazole introduces an additional nitrogen atom into the heterocycle, altering hydrogen-bonding capacity, electronic distribution, and target-binding interactions. The 6-(1H-pyrazol-1-yl)pyridazine analog has a molecular formula of C18H18N6O and a molecular weight of 334.4 g/mol, making it slightly heavier and more polar than the target compound (C19H19N5O, 333.4 g/mol) . This structural variance strongly suggests a divergent selectivity profile against kinase panels, making the two non-interchangeable in any biological assay.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Cytostatic Potency in Triple-Negative Breast Cancer vs. Other Cinnamamide Derivatives

In a comparative in vitro setting, the target compound demonstrated an IC₅₀ of 15 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line . This potency is superior to the broader micromolar activities reported for the parent cinnamamide scaffold, which typically exhibits IC₅₀ values in the 1.29–1.94 mM range against various cancer lines (e.g., BEL-7402, HT-1080) [1]. The two-order-of-magnitude improvement strongly indicates that the 6-(1H-pyrrol-1-yl)pyridazine group is a critical potency-enhancing modification over the simple cinnamamide core.

Oncology Cytotoxicity Assay MDA-MB-231

Antimicrobial Spectrum: Moderate Activity Against Gram-Positive Bacteria

The compound exhibits a specific antimicrobial profile, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus . This activity is notably stronger than its effect on Gram-negative bacteria like Escherichia coli (MIC = 64 µg/mL) and Pseudomonas aeruginosa (MIC = 128 µg/mL), establishing a differential Gram-positive selectivity . While this level of activity is classified as moderate, it provides a defined starting point for chemical optimization that is not present in the simple cinnamamide scaffold, which lacks reported direct antibacterial activity of this nature.

Antimicrobial Resistance Bacteriology S. aureus

High-Impact Research Applications for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide Based on Differential Evidence


Lead Compound for Triple-Negative Breast Cancer (TNBC) Kinase Inhibitor Development

The compound's 15 µM IC₅₀ against MDA-MB-231 cells supports its prioritized use as a starting scaffold for developing novel kinase inhibitors targeting TNBC, a cancer subtype with limited targeted therapies. Its activity is a quantifiable improvement over the simple cinnamamide scaffold, making it the rational choice for initiating a medicinal chemistry campaign focused on this indication.

Chemical Probe for Investigating Pyrrole-Pyridazine Pharmacophore Contributions to Kinase Selectivity

The structural differentiation from its direct pyrazole analog makes this compound an ideal chemical probe. Researchers can use it in a matched molecular pair analysis with the N-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide analog to deconvolute the specific contribution of the pyrrole ring to kinase off-target profiles and binding kinetics.

Scaffold for Optimizing Gram-Positive Selective Antibacterial Agents

Given the 2- to 4-fold selectivity for S. aureus over E. coli and P. aeruginosa , this compound represents a privileged scaffold for developing narrow-spectrum anti-staphylococcal agents. Its procurement can be justified for structure-activity relationship (SAR) studies aiming to enhance the MIC through rational design, starting from a defined 32 µg/mL baseline.

Quote Request

Request a Quote for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.